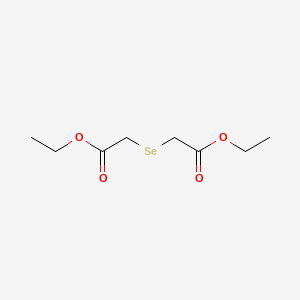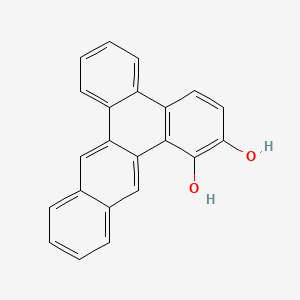
Dibenz(a,c)anthracene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,c)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound consists of a dibenz(a,c)anthracene backbone with hydroxyl groups attached at the 1 and 2 positions, making it a diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,c)anthracene-1,2-diol typically involves the cyclization of appropriate precursors followed by hydroxylation. One common method includes the cyclization of lactone derivatives, followed by sequential modifications to introduce the hydroxyl groups . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives .
Industrial Production Methods
Industrial production methods for this compound are less common and often rely on high-temperature processes. These methods may involve the use of catalysts to facilitate the cyclization and hydroxylation reactions. The specific conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,c)anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,c)anthracene-1,2-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of dibenz(a,c)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s ability to intercalate into DNA and disrupt its normal function is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with similar structural features but different positions of the benzene rings.
Benzo(a)pyrene: A well-known PAH with significant mutagenic and carcinogenic properties.
Chrysene: A four-ring PAH with similar chemical behavior but different biological activity.
Uniqueness
Dibenz(a,c)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and interactions with biological molecules. This distinct structure allows for unique applications in scientific research and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
132172-57-7 |
|---|---|
Molekularformel |
C22H14O2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
benzo[n]triphenylene-7,8-diol |
InChI |
InChI=1S/C22H14O2/c23-20-10-9-17-15-7-3-4-8-16(15)18-11-13-5-1-2-6-14(13)12-19(18)21(17)22(20)24/h1-12,23-24H |
InChI-Schlüssel |
IZUDUIAXEQQNDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


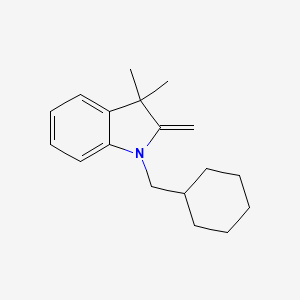
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
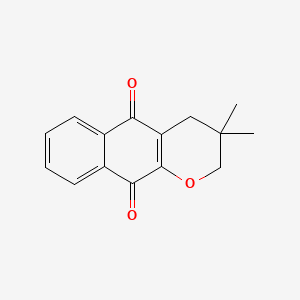
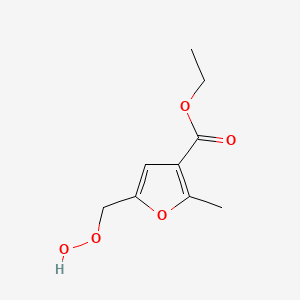
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
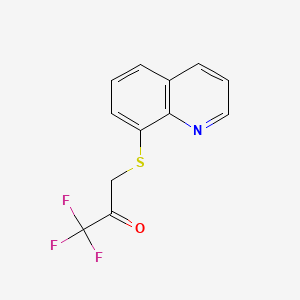

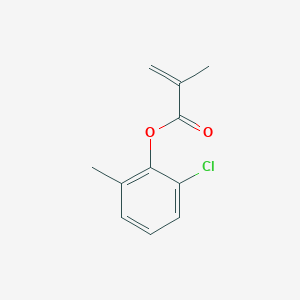
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
